2-(Methylamino)-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid
Description
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Properties
Molecular Formula |
C8H10F3N3O2 |
|---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
2-(methylamino)-3-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C8H10F3N3O2/c1-12-5(7(15)16)4-14-3-2-6(13-14)8(9,10)11/h2-3,5,12H,4H2,1H3,(H,15,16) |
InChI Key |
RXLZRCFVHQLBGI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN1C=CC(=N1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Biological Activity
2-(Methylamino)-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid, also known as a derivative of pyrazole, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with a molecular formula of CHFNO and a molar mass of 236.19 g/mol, is characterized by the presence of a trifluoromethyl group, which is known to enhance the pharmacological properties of organic compounds.
The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-(Methylamino)-3-[3-(trifluoromethyl)pyrazol-1-yl]propanamide |
| CAS Number | 1250360-90-7 |
| Molecular Formula | CHFNO |
| Molecular Weight | 236.19 g/mol |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its efficacy in inhibiting specific enzymes or receptors.
Case Studies and Research Findings
- Inhibition of Pyruvate Dehydrogenase Kinase (PDHK) : Research has shown that compounds with similar structures exhibit significant inhibition of PDHK, an enzyme crucial for regulating glucose metabolism. For instance, a related compound demonstrated an IC value of 16 nM against PDHK, suggesting that this compound could possess similar inhibitory properties .
- Antidiabetic Potential : In animal models, related pyrazole derivatives have been noted to enhance the oxidation of lactate and improve glucose metabolism without affecting blood glucose levels in diabetic models. This suggests a potential therapeutic role for this compound in managing metabolic disorders.
- Neuroprotective Effects : Some studies indicate that pyrazole derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems. The incorporation of the trifluoromethyl group has been linked to improved binding affinities for serotonin receptors, potentially leading to enhanced antidepressant-like effects .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
